molecular formula C33H24O2 B13744481 4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid

4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid

Cat. No.: B13744481
M. Wt: 452.5 g/mol
InChI Key: LFQBEJITDAUVCB-UHFFFAOYSA-N
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Description

4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid is an organic compound with the molecular formula C27H20O2. It is characterized by a benzoic acid moiety substituted with a 4-(1,2,2-triphenylethenyl)phenyl group. This compound is known for its stability and unique structural properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the phenyl groups or the benzoic acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical processes, potentially affecting cellular functions and signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid stands out due to its unique combination of a benzoic acid moiety with a triphenylethenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.

Properties

Molecular Formula

C33H24O2

Molecular Weight

452.5 g/mol

IUPAC Name

4-[4-(1,2,2-triphenylethenyl)phenyl]benzoic acid

InChI

InChI=1S/C33H24O2/c34-33(35)30-22-18-25(19-23-30)24-16-20-29(21-17-24)32(28-14-8-3-9-15-28)31(26-10-4-1-5-11-26)27-12-6-2-7-13-27/h1-23H,(H,34,35)

InChI Key

LFQBEJITDAUVCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5

Origin of Product

United States

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